Cas no 2171147-65-0 (2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)pentanamidoacetic acid)
2171147-65-0 structure
Product Name:2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)pentanamidoacetic acid
CAS-nummer:2171147-65-0
MF:C25H30N2O5
MW:438.516107082367
CID:6079808
PubChem ID:165530716
Update Time:2025-10-29
2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)pentanamidoacetic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)pentanamidoacetic acid
- 2171147-65-0
- EN300-1574307
- 2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)pentanamido]acetic acid
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- Inchi: 1S/C25H30N2O5/c1-4-17(13-23(28)27(16(2)3)14-24(29)30)26-25(31)32-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22H,4,13-15H2,1-3H3,(H,26,31)(H,29,30)/t17-/m1/s1
- InChI-sleutel: RDCKUJSDDOYBNQ-QGZVFWFLSA-N
- LACHT: O(C(N[C@H](CC)CC(N(CC(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 438.21547206g/mol
- Monoisotopische massa: 438.21547206g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 10
- Complexiteit: 645
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.8
- Topologisch pooloppervlak: 95.9Ų
2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)pentanamidoacetic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1574307-0.05g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)pentanamido]acetic acid |
2171147-65-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1574307-0.1g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)pentanamido]acetic acid |
2171147-65-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1574307-0.25g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)pentanamido]acetic acid |
2171147-65-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1574307-0.5g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)pentanamido]acetic acid |
2171147-65-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1574307-1.0g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)pentanamido]acetic acid |
2171147-65-0 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1574307-2.5g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)pentanamido]acetic acid |
2171147-65-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1574307-5.0g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)pentanamido]acetic acid |
2171147-65-0 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1574307-10.0g |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)pentanamido]acetic acid |
2171147-65-0 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1574307-50mg |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)pentanamido]acetic acid |
2171147-65-0 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1574307-100mg |
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)pentanamido]acetic acid |
2171147-65-0 | 100mg |
$2963.0 | 2023-09-24 |
2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)pentanamidoacetic acid Gerelateerde literatuur
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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